molecular formula C18H21BrN2O4S B5001636 N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 6200-32-4

N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5001636
CAS-Nummer: 6200-32-4
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: YQJCFKFRLVYZHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2001 and has since been extensively studied for its various properties.

Wirkmechanismus

N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of various genes involved in inflammation and cancer progression. This compound also induces the degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This compound has also been found to inhibit the proliferation and migration of cancer cells and induce their apoptosis. Additionally, this compound 11-7082 has been shown to modulate the immune response by inhibiting the activation of T cells and the production of antibodies.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound has been found to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound 11-7082 has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for the research on N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082. One area of interest is the development of more stable and specific inhibitors of NF-κB based on the structure of this compound 11-7082. Another area of research is the investigation of the role of NF-κB in various diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the potential use of this compound 11-7082 as a therapeutic agent for cancer and inflammatory diseases is an active area of research.

Synthesemethoden

The synthesis of N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves the reaction of 3-bromobenzylamine with 3-methoxypropylamine to form an intermediate, which is then reacted with phenylsulfonyl chloride to yield the final product. This method has been optimized over the years to increase the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been widely studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. This compound 11-7082 has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-25-12-6-11-20-18(22)14-21(16-8-5-7-15(19)13-16)26(23,24)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJCFKFRLVYZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367520
Record name STK358064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6200-32-4
Record name STK358064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.